N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide
Description
N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide is a heterocyclic compound that features a pyrazole ring and an azepane ring with difluoro substitution
Properties
IUPAC Name |
N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N4O/c1-9-8-17(2)16-10(9)15-11(19)18-6-3-4-12(13,14)5-7-18/h8H,3-7H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGRKJLDPZZTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NC(=O)N2CCCC(CC2)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with 4,4-difluoroazepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazolone derivatives.
Reduction: Reduction reactions can target the azepane ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be employed.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The difluoroazepane moiety may enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethylpyrazole: Shares the pyrazole ring but lacks the azepane moiety.
4,4-difluoroazepane: Contains the azepane ring with difluoro substitution but lacks the pyrazole ring.
N-(1-methylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide is unique due to the combination of the pyrazole and azepane rings with difluoro substitution. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
